BenchChemオンラインストアへようこそ!

3-Bromo-8-hydrazinyl-1,5-naphthyridine

Physicochemical profiling Drug-likeness Lead optimization

3-Bromo-8-hydrazinyl-1,5-naphthyridine (CAS 1461714-14-6, molecular formula C₈H₇BrN₄, molecular weight 239.07 g/mol) is a heterocyclic building block belonging to the 1,5-naphthyridine class. It features a bromine atom at position 3 and a hydrazinyl (–NHNH₂) group at position 8 on the naphthyridine core.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
Cat. No. B13080834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-hydrazinyl-1,5-naphthyridine
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C=NC2=C1NN)Br
InChIInChI=1S/C8H7BrN4/c9-5-3-7-8(12-4-5)6(13-10)1-2-11-7/h1-4H,10H2,(H,11,13)
InChIKeyIAKUQBSZFQHBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-hydrazinyl-1,5-naphthyridine: Physicochemical Profile, Regulatory Identity, and Procurement Specifications


3-Bromo-8-hydrazinyl-1,5-naphthyridine (CAS 1461714-14-6, molecular formula C₈H₇BrN₄, molecular weight 239.07 g/mol) is a heterocyclic building block belonging to the 1,5-naphthyridine class . It features a bromine atom at position 3 and a hydrazinyl (–NHNH₂) group at position 8 on the naphthyridine core . Commercially, it is supplied at 95% purity (Leyan, product number 2019088) with the following calculated physicochemical parameters: LogP = 1.68, topological polar surface area (TPSA) = 63.83 Ų, 4 H-bond acceptors, 2 H-bond donors, and 1 rotatable bond . This compound falls within the broader structural scope of substituted naphthyridinyl hydrazines claimed in US Patent 9,855,255, where members of this chemotype demonstrated topoisomerase II inhibitory activity and in vivo anticancer efficacy in murine liver cancer models [1].

Why 3-Bromo-8-hydrazinyl-1,5-naphthyridine Cannot Be Replaced by Generic Naphthyridine Analogs in Procurement Decisions


Generic substitution among naphthyridine building blocks fails because the specific substitution pattern—bromine at C-3 and hydrazinyl at C-8 on the 1,5-naphthyridine scaffold—confers a unique combination of physicochemical and reactivity properties that are absent in isomeric or mono-functionalized analogs. The bromine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the hydrazinyl group enables condensation to hydrazones, triazoles, and pyrazoles through orthogonal chemistry [1]. By contrast, 3-bromo-1,5-naphthyridine (CAS 17965-71-8) lacks the hydrazinyl nucleophile entirely (LogP ≈ 2.07–2.39, PSA = 25.78 Ų), and 5-bromo-8-hydrazinyl-1,7-naphthyridine (CAS 1279215-34-7) relocates the ring nitrogens to the 1,7-positions, altering both electronic distribution and biological target recognition [2]. The 1,5-naphthyridine isomer is specifically represented in kinase inhibitor and topoisomerase II inhibitor patent families, whereas the 1,7- and 1,8-isomers populate distinct chemical spaces [3]. These differences are non-trivial: a change in naphthyridine isomer or substitution pattern can redirect the entire synthetic trajectory or abolish target engagement, making exact-specification procurement essential [4].

Quantitative Differentiation Evidence for 3-Bromo-8-hydrazinyl-1,5-naphthyridine Versus Its Closest Analogs


LogP and TPSA Differentiation: 3-Bromo-8-hydrazinyl-1,5-naphthyridine vs 3-Bromo-1,5-naphthyridine

The presence of the hydrazinyl group at C-8 in 3-bromo-8-hydrazinyl-1,5-naphthyridine substantially alters the compound's physicochemical profile relative to the non-hydrazinyl analog 3-bromo-1,5-naphthyridine. The target compound (TPSA = 63.83 Ų, LogP = 1.68) is markedly more polar than 3-bromo-1,5-naphthyridine (PSA = 25.78 Ų, LogP = 2.07–2.39), as reported by Leyan and Chem-Space, respectively [1]. This translates to a 1.5-fold increase in polar surface area and a 0.4–0.7 unit reduction in LogP, which directly impacts aqueous solubility, membrane permeability, and hydrogen-bonding capacity .

Physicochemical profiling Drug-likeness Lead optimization

Orthogonal Synthetic Utility: Dual Reactive Handles Enable Sequential Diversification Unavailable in Mono-Functionalized Analogs

3-Bromo-8-hydrazinyl-1,5-naphthyridine is one of the few commercially available 1,5-naphthyridine building blocks that simultaneously presents an aryl bromide (C-3) for transition-metal-catalyzed cross-coupling and a free hydrazinyl group (C-8) for condensation chemistry [1]. The closest functional analog, 5-bromo-8-hydrazinyl-1,7-naphthyridine (CAS 1279215-34-7), shares the same bromo-hydrazinyl substitution pattern but on the 1,7-naphthyridine isomer, which has different nitrogen atom positioning and consequently different reactivity in electrophilic aromatic substitution and metal-catalyzed reactions [2]. The target compound's 1,5-naphthyridine core is specifically documented in kinase inhibitor patent literature, where the C-3 bromine participates in Suzuki couplings to install aryl/heteroaryl groups while the C-8 hydrazine is elaborated to hydrazones or fused triazoles [3]. The SMILES string (NNc1ccnc2cc(Br)cnc12) and MDL number (MFCD27978434) provide unambiguous structural registration for procurement verification .

Medicinal chemistry Parallel synthesis Building block

Topoisomerase II Inhibitory Potential: Class-Level Docking Comparison of Naphthyridinyl Hydrazines vs Vosaroxin

Although specific IC₅₀ or Kᵢ data for 3-bromo-8-hydrazinyl-1,5-naphthyridine have not been publicly reported, the compound belongs to the substituted naphthyridinyl hydrazine chemotype described in US Patent 9,855,255, where representative members demonstrated topoisomerase II binding [1]. In molecular docking studies reported in the patent, Compound 6 (a specific naphthyridinyl hydrazine derivative) achieved a docking score of –65.50 kcal/mol against the topoisomerase II active site, compared to –95.16 kcal/mol for the phase III clinical candidate Vosaroxin (a 1,8-naphthyridine derivative) [1]. The patent further reports that some naphthyridinyl hydrazines exhibited 1.5× greater in vitro anticancer activity than 5-fluorouracil and doxorubicin against HepG2 liver cancer cells, with favorable liver enzyme profiles (non-significant ALT/AST elevation vs significant elevation with 5-FU/DOX, P<0.001) [1]. This is a class-level inference: the target compound's specific activity has not been independently validated, and these data should not be attributed to 3-bromo-8-hydrazinyl-1,5-naphthyridine without confirmatory testing [2].

Oncology Topoisomerase II inhibition Anticancer drug discovery

Isomeric Naphthyridine Core Differentiation: 1,5- vs 1,7- vs 1,8-Naphthyridine Scaffolds in Kinase and Epigenetic Inhibitor Development

The 1,5-naphthyridine scaffold in 3-bromo-8-hydrazinyl-1,5-naphthyridine is the preferred isomer for specific therapeutic target classes. The 1,5-naphthyridine core has been explicitly developed as a BET bromodomain inhibitor scaffold, with compounds demonstrating potent binding (nanomolar IC₅₀ values), good oral pharmacokinetic parameters, and dose-dependent anti-inflammatory pharmacology in murine models [1]. By contrast, the 1,7-naphthyridine isomer (as in 5-bromo-8-hydrazinyl-1,7-naphthyridine, CAS 1279215-34-7) and the 1,8-naphthyridine isomer have been explored for different targets—antibacterial DNA gyrase and HIV integrase, respectively [2]. The 1,5-isomer's nitrogen arrangement creates a distinct hydrogen-bonding pattern that complements the acetyl-lysine binding pocket of BET bromodomains, whereas the 1,7- and 1,8-isomers present alternative pharmacophoric geometries [1]. This is a class-level inference based on the naphthyridine isomer, not specific to the bromo-hydrazinyl substitution pattern.

Kinase inhibition BET bromodomain Isomeric scaffold selection

Commercial Purity Benchmarking: 95% Specification vs Typical Building Block Standards

3-Bromo-8-hydrazinyl-1,5-naphthyridine is commercially supplied at 95% purity (HPLC/LCMS guided) by Leyan (product 2019088), with batch-specific certificates of analysis available . While many specialty naphthyridine building blocks are offered at 95–97% purity, the combination of the reactive hydrazinyl moiety (prone to oxidation) and the bromine substituent makes achieving and maintaining 95% purity a non-trivial quality benchmark for this particular substitution pattern. The vendor explicitly notes that purity may vary between production batches, and the displayed purity represents incoming inspection guidance values—users requiring >95% purity for sensitive catalytic reactions should request pre-shipment QC data . No unified purity comparison dataset exists across multiple suppliers for this specific CAS number, as only a limited number of vendors offer the compound.

Quality control Synthetic intermediate Procurement specification

Explicit Evidence Gap Statement: Limitations of Current Quantitative Comparative Data

A systematic search of peer-reviewed literature (PubMed, Semantic Scholar), patent databases (Google Patents, Justia Patents), authoritative chemical databases (PubChem, Chemsrc), and vendor technical datasheets (Leyan, Chem-Space) conducted on May 10, 2026, did not identify any published head-to-head quantitative comparison data specifically for 3-bromo-8-hydrazinyl-1,5-naphthyridine (CAS 1461714-14-6) against named comparators in a unified experimental system. No IC₅₀, Kᵢ, Kd, EC₅₀, MIC, solubility, metabolic stability, permeability, or in vivo pharmacokinetic data were found for this exact compound. The evidence presented in this guide relies primarily on cross-study comparable physicochemical data, class-level biological inferences from structurally related naphthyridinyl hydrazines, and supporting evidence from synthetic chemistry literature [1]. Users requiring quantitative comparative biological or ADME data for procurement decisions should commission bespoke profiling studies or request unpublished data directly from vendors. This evidence gap does not diminish the compound's established utility as a dual-functionalized synthetic building block but limits the strength of any biological differentiation claims.

Evidence transparency Data availability Procurement risk assessment

Procurement-Relevant Application Scenarios for 3-Bromo-8-hydrazinyl-1,5-naphthyridine Based on Established Evidence


Medicinal Chemistry Library Synthesis via Sequential C-3 Cross-Coupling and C-8 Hydrazone Condensation

The orthogonal reactivity of 3-bromo-8-hydrazinyl-1,5-naphthyridine—with its C-3 aryl bromide for Suzuki-Miyaura or Buchwald-Hartwig couplings and C-8 hydrazinyl group for condensation with aldehydes or ketones—enables efficient two-step diversification to generate focused libraries of 1,5-naphthyridine-based kinase inhibitor candidates. This synthetic strategy is directly aligned with the naphthyridinyl hydrazine structural motif claimed in US Patent 9,855,255 for topoisomerase II-targeted anticancer agents [1]. The 95% commercial purity specification (Leyan) provides adequate starting material quality for parallel synthesis without pre-purification .

BET Bromodomain and Epigenetic Probe Development Using 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core—as distinct from the 1,7- and 1,8-isomers—has been validated as a privileged scaffold for BET bromodomain inhibition, with published examples demonstrating nanomolar potency, oral bioavailability, and in vivo anti-inflammatory activity [2]. Researchers developing novel BET inhibitors, PROTACs, or epigenetic probes can employ 3-bromo-8-hydrazinyl-1,5-naphthyridine as a starting scaffold, leveraging the C-3 bromine for vector diversification and the C-8 hydrazine for linker attachment or heterocycle formation [2].

Antibody-Drug Conjugate (ADC) and Bioconjugation Linker Chemistry

The hydrazinyl group at C-8 provides a reactive handle for bioorthogonal conjugation via hydrazone formation with aldehyde- or ketone-functionalized biomolecules. While 5-bromo-8-hydrazinyl-1,7-naphthyridine (CAS 1279215-34-7) also features a hydrazinyl group, the 1,5-isomer's distinct electronic properties and LogP (1.68 vs estimated ~1.3–1.5 for the 1,7-isomer based on fragment-based predictions) may influence conjugation kinetics and payload physicochemical properties . This application scenario is supported by the general precedent of hydrazinyl-heteroaryl compounds in bioconjugation patent literature [3].

Topoisomerase II Inhibitor Lead Optimization Programs

The class-level topoisomerase II inhibition data reported in US Patent 9,855,255—including docking scores (–65.50 kcal/mol for a representative naphthyridinyl hydrazine) and in vivo murine liver cancer efficacy with favorable toxicity profiles relative to 5-FU and doxorubicin—provide a rationale for incorporating 3-bromo-8-hydrazinyl-1,5-naphthyridine into medicinal chemistry optimization campaigns [1]. The bromine substituent at C-3 offers a vector for SAR exploration through cross-coupling, while the hydrazinyl group can be elaborated to hydrazones or fused heterocycles to modulate potency, selectivity, and pharmacokinetic properties. Researchers should commission de novo biological profiling of their specific derivatives, as no published data exist for the unmodified building block [1].

Quote Request

Request a Quote for 3-Bromo-8-hydrazinyl-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.